molecular formula C10H14N2 B1592135 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine CAS No. 14097-37-1

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Cat. No. B1592135
CAS RN: 14097-37-1
M. Wt: 162.23 g/mol
InChI Key: PWHRVVMNFQGSJQ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound with the molecular formula C10H14N2 . It’s a secondary amine .


Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (THIQ), often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2ClH/c1-12-5-4-8-6-10 (11)3-2-9 (8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is 235.16 .

Scientific Research Applications

Endogenous Presence and Parkinsonism

  • Identification in Rat and Human Brains : This compound has been identified as an endogenous amine in rat and human brains. Research suggests its potential involvement in parkinsonism, raising the possibility that it could be linked to the onset of Parkinson's disease (Kohno et al., 1986); (Niwa et al., 1991).

  • Novel Endogenous Amines : Studies have identified novel endogenous amines, including 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), in the mouse brain and cerebrospinal fluid (CSF) of parkinsonian patients. Elevated levels of these amines in parkinsonian CSF compared to controls suggest a potential connection to idiopathic Parkinson's disease (Kotake et al., 1995).

Neuroprotective Effects

  • Protection Against Neurotoxins : Research has indicated that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) can protect dopaminergic neurons against various neurotoxins, suggesting a potential role in treating Parkinson's disease (Kotake et al., 2005).

  • Prevention of Parkinsonism-Like Behavior : Studies have shown that 1MeTIQ, when pre-administered, can prevent parkinsonism-like behavior abnormalities induced by parkinsonism-inducing agents, indicating its significant role in preventing the pathogenesis of Parkinson's disease (Tasaki et al., 1991).

Chemical and Pharmacological Properties

  • Redox Annulations and Pharmacological Effects : Studies have explored the chemical properties of this compound, focusing on redox annulations with electron-deficient aldehydes and its pharmacological effects, including potential toxicity and stimulatory effects on respiration and smooth muscle (Paul et al., 2019); (Hjort et al., 1942).

  • Role in Neurodegenerative Diseases : Further research has indicated its role in various neurodegenerative diseases, highlighting its potential as a neuroprotective, antiaddictive, and antidepressant drug (Antkiewicz‐Michaluk et al., 2018).

Synthesis and Characterization

  • Synthetic Strategies : Research has also focused on the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives and their pharmacological evaluation, which is important for the development of potential therapeutic agents (Mihoubi et al., 2015).

  • Analytical Methodologies : High-performance liquid chromatographic methods have been developed for the determination of this compound in the rat brain, contributing to a better understanding of its distribution and potential roles in neurological conditions (Ishida et al., 1991).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" .

Future Directions

The THIQ heterocyclic scaffold, which includes compounds like 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that there may be future research directions exploring these properties.

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHRVVMNFQGSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613867
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine

CAS RN

14097-37-1
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Li, Z Liu, H Sun, C Li, W Wang, L Ye, C Yan… - … Pharmaceutica Sinica B, 2020 - Elsevier
Gliomas are the most common primary intracranial neoplasms among all brain malignancies, and the microtubule affinity regulating kinases (MARKs) have become potential drug …
Number of citations: 38 www.sciencedirect.com
PQ Huang, BC Boren, SG Hegde, H Liu… - Journal of Medicinal …, 2021 - ACS Publications
Wee1 inhibition has received great attention in the past decade as a promising therapy for cancer treatment. Therefore, a potent and selective Wee1 inhibitor is highly desirable. Our …
Number of citations: 21 pubs.acs.org
J Yang, H Niu, SG Pang, M Liu, F Chen, Z Li, L He… - Cellular …, 2022 - Elsevier
Microtubule affinity-regulating kinase 3 (MARK3), a member of the MARK family, regulates several essential pathways, including the cell cycle, ciliated cell differentiation, and osteoclast …
Number of citations: 3 www.sciencedirect.com

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